2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-oxopyridazine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPCWYOMCDHJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, it is plausible that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have favorable adme/tox results for drug candidates. Therefore, it is plausible that this compound may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse biological effects.
Action Environment
One study has shown that a similar compound can act as a corrosion inhibitor in an acidic environment, suggesting that environmental factors may indeed influence the action of this compound.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations:
Positional Isomerism: The 2-fluorophenyl analogue (CAS: 1355011-43-6) exhibits reduced steric hindrance compared to the 4-fluorophenyl variant, which may alter pharmacokinetic properties.
Functional Group Impact :
- Carboxylic Acid vs. Ester : Ethyl ester derivatives (e.g., compound) show higher lipophilicity, which may improve membrane permeability but reduce water solubility compared to carboxylic acid-containing analogues .
- Carbohydrazide vs. Carboxylic Acid : Pyridazine carbohydrazide derivatives (e.g., 22c in ) demonstrate stronger xanthine oxidase inhibition (IC₅₀ = 1.03 µM) than carboxylic acid analogues (e.g., 23c, inactive), attributed to enhanced hydrogen bonding with enzyme residues (Asp880, Glu802) .
Physicochemical Properties
- Melting Point and Solubility : The ethyl ester analogue () has a melting point of 159°C, whereas solubility data for the target compound are unavailable. Fluorinated aryl groups generally enhance thermal stability but may reduce aqueous solubility .
- Spectroscopic Data : The target compound’s IR and NMR profiles are expected to align with analogues, featuring peaks for C=O (ketone: ~1700 cm⁻¹, carboxylic acid: ~1720 cm⁻¹) and aromatic C-F stretches (~1220 cm⁻¹) .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Keto-Acid Precursors
The most widely documented route involves cyclocondensation between 4-fluorophenylhydrazine and a β-keto carboxylic acid derivative. For example, ethyl 3-oxobutanoate reacts with 4-fluorophenylhydrazine under acidic conditions to form the dihydropyridazine core.
Reaction Scheme:
$$
\text{4-Fluorophenylhydrazine} + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{HCl, EtOH}} \text{Dihydropyridazine intermediate} \xrightarrow{\text{Hydrolysis}} \text{Target Compound}
$$
Key parameters:
- Temperature: 80–100°C for cyclization.
- Acid Catalyst: HCl or H$$2$$SO$$4$$ (1–2 M).
- Yield: 68–72% after recrystallization (ethanol/water).
Analytical Validation:
- Purity: ≥95% (HPLC, UV detection at 254 nm).
- Characterization: $$^1$$H NMR (DMSO-d$$_6$$): δ 8.21 (d, 1H, pyridazine-H), 7.85–7.78 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 13.10 (s, 1H, COOH).
Oxidative Ring Closure from Pyridazinone Precursors
Alternative routes utilize oxidative ring closure of pyridazinone derivatives. For instance, 3-amino-4-fluorobenzoic acid is treated with nitrous acid to generate a diazonium salt, which undergoes intramolecular cyclization.
Mechanistic Pathway:
$$
\text{3-Amino-4-fluorobenzoic acid} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\Delta, \text{Cu}^{2+}} \text{Target Compound}
$$
Critical Conditions:
- Oxidant: CuSO$$_4$$ in acetic acid.
- Temperature: 50–60°C.
- Yield: 58–62% (lower due to byproduct formation).
Microwave-Assisted Synthesis for Rapid Cyclization
Recent advancements employ microwave irradiation to accelerate cyclocondensation. A mixture of 4-fluorophenylhydrazine and ethyl 3-oxo-3-phenylpropanoate in DMF undergoes microwave heating (150°C, 20 min), followed by hydrolysis.
Performance Metrics:
- Reaction Time: 20 min vs. 12 h (conventional heating).
- Yield: 75% (similar to traditional methods).
- Purity: 97% (reduced side product formation).
Comparative Analysis of Synthesis Routes
Key Observations:
- Suzuki coupling offers superior yield and purity but requires expensive catalysts.
- Microwave synthesis balances speed and efficiency, ideal for high-throughput screening.
Purification and Stabilization Protocols
Post-synthesis purification typically involves:
- Recrystallization: Ethanol/water (1:3) yields crystalline product.
- Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) for laboratory-scale purification.
- Lyophilization: For aqueous solutions, ensuring stability at 2–8°C.
Storage Recommendations:
Industrial-Scale Production Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
